
8-Azidoadenosine 5'-triphosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azidoadenosine 5’-triphosphate, sodium salt is a modified nucleotide that serves as a clickable form of adenosine triphosphate (ATP). This compound is particularly useful in biochemical and molecular biology research due to its ability to participate in click chemistry reactions. The azido group attached to the adenosine moiety allows for specific labeling and detection applications, making it a valuable tool in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azidoadenosine 5’-triphosphate, sodium salt typically involves the modification of adenosine triphosphate (ATP) through the introduction of an azido group at the 8-position of the adenosine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful incorporation of the azido group .
Industrial Production Methods
Industrial production of 8-Azidoadenosine 5’-triphosphate, sodium salt involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solution form and requires careful handling and storage to maintain its stability and effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-Azidoadenosine 5’-triphosphate, sodium salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Photoaffinity Labeling: The compound can be used in photoaffinity labeling to identify and study protein interactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Cyclooctynes: Employed in SPAAC reactions for strain-promoted cycloaddition.
Major Products Formed
The major products formed from these reactions include labeled biomolecules, such as proteins and nucleic acids, which can be detected and analyzed using various biochemical techniques .
Scientific Research Applications
8-Azidoadenosine 5’-triphosphate, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes for live cell imaging and other labeling applications.
Biology: Employed in the study of protein interactions and identification of ATP-binding sites in proteins.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents through click chemistry.
Mechanism of Action
The mechanism of action of 8-Azidoadenosine 5’-triphosphate, sodium salt involves its ability to participate in click chemistry reactions. The azido group on the adenosine moiety allows for specific and efficient labeling of target molecules. This compound can form covalent bonds with alkyne-containing molecules through CuAAC or SPAAC reactions, enabling the detection and analysis of labeled biomolecules . Additionally, in photoaffinity labeling, the azido group can be activated by UV light to form covalent bonds with target proteins, facilitating the study of protein interactions and functions .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenosine 5’-triphosphate: Another ATP analogue used to study ATP-site binding effects on receptor and enzyme function.
8-Azidopurine Nucleosides: Similar compounds used in click chemistry and labeling applications.
Uniqueness
8-Azidoadenosine 5’-triphosphate, sodium salt is unique due to its azido group, which allows for specific and efficient labeling through click chemistry. This makes it particularly valuable in applications requiring precise and stable labeling of biomolecules. Its ability to participate in both CuAAC and SPAAC reactions further enhances its versatility and utility in various scientific research fields .
Properties
IUPAC Name |
[[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISXOFEOCLOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
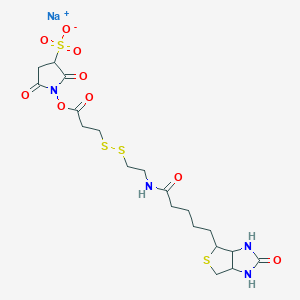
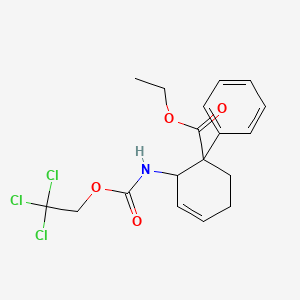
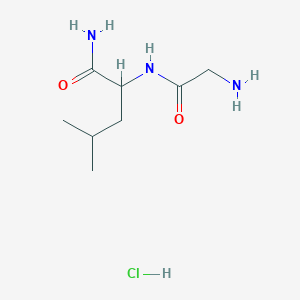
![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
![(5S,8S,10aR)-N-(Diphenylmethyl)decahydro-5-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-3-(3-methyl-1-oxobutyl)-6-oxo-pyrrolo[1,2-a][1,5]diazocine-8-carboxamide hydrochloride](/img/structure/B15129513.png)
![4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-](/img/structure/B15129520.png)

![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)
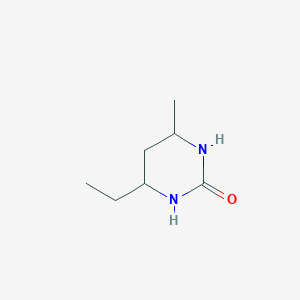

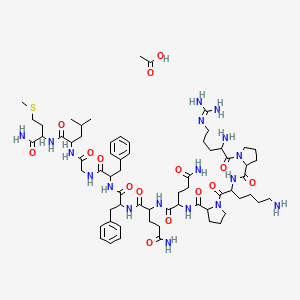
![(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl) pyridine-3-carboxylate](/img/structure/B15129547.png)
